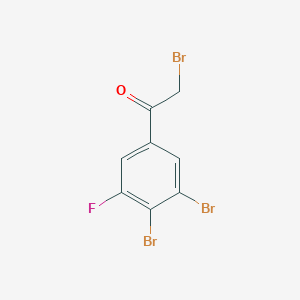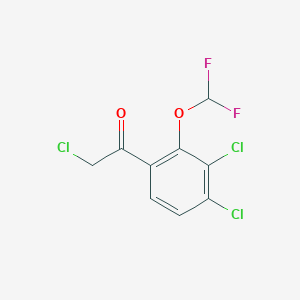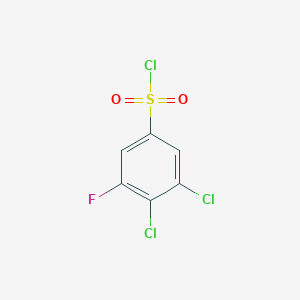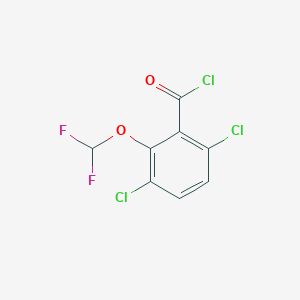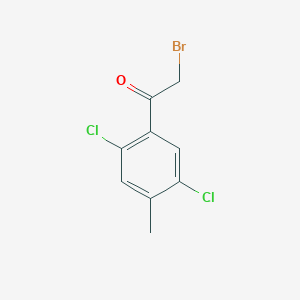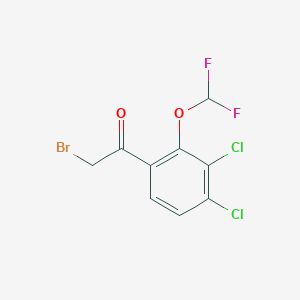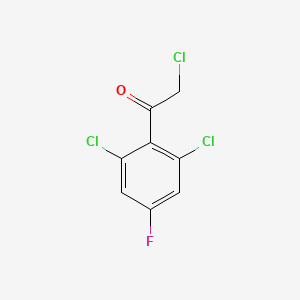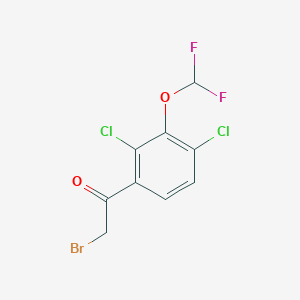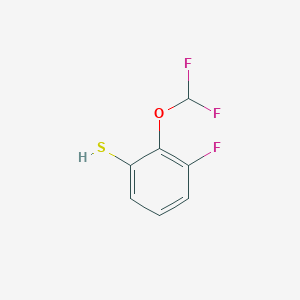![molecular formula C23H19ClF3N3O B1411386 (E)-3-(4-Chloro-phenylamino)-1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone CAS No. 1311283-87-0](/img/structure/B1411386.png)
(E)-3-(4-Chloro-phenylamino)-1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone
Übersicht
Beschreibung
(E)-3-(4-Chloro-phenylamino)-1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone is a useful research compound. Its molecular formula is C23H19ClF3N3O and its molecular weight is 445.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Catalysis and Reaction Mechanisms
Research involving compounds with structural similarities to "(E)-3-(4-Chloro-phenylamino)-1-[4-(6-dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-propenone" has been conducted in the context of catalysis. For instance, 4-(N,N-Dimethylamino)pyridine hydrochloride has been used as a recyclable catalyst for the acylation of inert alcohols and phenols under base-free conditions, indicating a potential application in synthesizing complex organic compounds (Liu et al., 2014).
Metal Ion Sensing and Chelation
Another application area is in the development of fluoroionophores for metal ion sensing. Compounds based on diamine-salicylaldehyde derivatives have shown the ability to chelate specific metal ions, such as Zn+2, in both organic and semi-aqueous solutions. This suggests potential use in environmental monitoring and analytical chemistry (Hong et al., 2012).
Asymmetric Synthesis
The asymmetric hydroarsanation reactions between diphenylarsane and related propenones have been achieved using chiral palladium templates, leading to high regio- and stereoselectivities. This methodology can be applied to the synthesis of chiral compounds, which are crucial in pharmaceutical research (Liu et al., 2009).
Material Science and Polymer Research
Compounds with functionalities similar to the target molecule have been explored in material science, particularly in the synthesis of polymers. The introduction of pyridine and related heteroaromatic moieties into polymers, for instance, has been studied for the development of materials with specific electronic properties, indicating potential applications in electronic devices and sensors (Yan et al., 2011).
Eigenschaften
IUPAC Name |
(E)-3-(4-chloroanilino)-1-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClF3N3O/c1-30(2)22-14-17(23(25,26)27)13-20(29-22)15-3-5-16(6-4-15)21(31)11-12-28-19-9-7-18(24)8-10-19/h3-14,28H,1-2H3/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NATDDPSYIFBJRV-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)C=CNC3=CC=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC(=CC(=N1)C2=CC=C(C=C2)C(=O)/C=C/NC3=CC=C(C=C3)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



